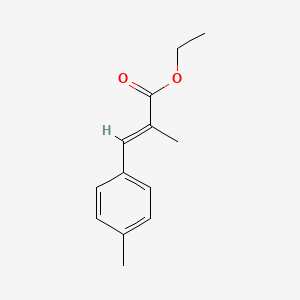

![molecular formula C10H21NO B2566718 [(2S,4R)-4-Tert-butylpiperidin-2-yl]methanol CAS No. 2375247-93-9](/img/structure/B2566718.png)

[(2S,4R)-4-Tert-butylpiperidin-2-yl]methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

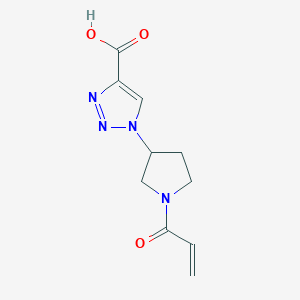

The compound “[(2S,4R)-4-Tert-butylpiperidin-2-yl]methanol” is a type of organic compound known as a secondary alcohol. It contains a piperidine ring, which is a saturated heterocyclic compound with one nitrogen atom and five carbon atoms in a six-membered ring. The “Tert-butyl” group is attached to the 4th carbon of the piperidine ring, and the “methanol” group is also attached to the same carbon, making it a secondary alcohol .

Molecular Structure Analysis

The compound has a chiral center at the 2nd carbon of the piperidine ring, which means it can exist in two different forms, or enantiomers, that are mirror images of each other . The (2S,4R) notation indicates the configuration of these chiral centers .

Chemical Reactions Analysis

As a secondary alcohol, “this compound” can undergo typical alcohol reactions, such as oxidation to form a ketone. The presence of the piperidine ring may also influence its reactivity .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its molecular structure. As an organic compound, it’s likely to be soluble in organic solvents. The presence of the alcohol group may also give it some degree of solubility in water .

Scientific Research Applications

Polymer Membranes for Purification

- Application in Fuel Additives : Polymer membranes, such as poly(vinyl alcohol) and cellulose acetate, have been explored for the purification of fuel additives like Methyl Tert-butyl Ether (MTBE), a process that involves methanol. This research may provide insights into the separation and purification processes relevant to compounds like “[(2S,4R)-4-Tert-butylpiperidin-2-yl]methanol” in fuel applications (Pulyalina et al., 2020).

Biofuel and Alternative Energy

- Butanol as a Biofuel : Studies on butanol, a biofuel with favorable physical and thermodynamic properties, suggest potential applications for similar organic compounds in enhancing engine performance and reducing emissions. This research might provide a foundation for investigating “this compound” as a biofuel or fuel additive (Veza et al., 2020).

Methanol in Environmental and Technical Applications

Methanol as a Chemical Marker : Methanol has been used as a marker for assessing the condition of solid insulation in power transformers, indicating potential applications for related compounds in monitoring and diagnostics within electrical engineering and materials science (Jalbert et al., 2019).

Methanol Synthesis and Conversion : The synthesis and conversion of methanol for hydrogen production present an area where “this compound” might find applications, particularly in the development of sustainable energy technologies (García et al., 2021).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

[(2S,4R)-4-tert-butylpiperidin-2-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO/c1-10(2,3)8-4-5-11-9(6-8)7-12/h8-9,11-12H,4-7H2,1-3H3/t8-,9+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVNWRJGKYQDOLN-BDAKNGLRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCNC(C1)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H]1CCN[C@@H](C1)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Borinic acid, bis[(1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]-,methyl ester](/img/structure/B2566635.png)

![N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2566644.png)

![4-benzyl-2-(3-chlorobenzyl)-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2566648.png)

![(4-tert-butylphenyl)-[4-(1H-indol-4-yl)piperazin-1-yl]methanone](/img/structure/B2566651.png)

![4-{[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]amino}phenol](/img/structure/B2566652.png)

![2-(5-Chloro-3-fluoropyridin-2-yl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2566653.png)